molecular formula C6H13NO B1429542 (5,5-Dimethyltetrahydrofuran-3-yl)amine CAS No. 1390638-73-9

(5,5-Dimethyltetrahydrofuran-3-yl)amine

Cat. No.: B1429542
CAS No.: 1390638-73-9
M. Wt: 115.17 g/mol
InChI Key: KBEFRPWLPUMNCO-UHFFFAOYSA-N
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Description

(5,5-Dimethyltetrahydrofuran-3-yl)amine is a chemical compound characterized by its unique structure, which includes a tetrahydrofuran ring with two methyl groups at the 5-position and an amine group at the 3-position. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Scientific Research Applications

(5,5-Dimethyltetrahydrofuran-3-yl)amine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe or intermediate in biochemical studies.

  • Medicine: It may have potential as a precursor for pharmaceuticals or as a component in drug discovery.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)amine typically involves the following steps:

  • Starting Material: The synthesis often begins with tetrahydrofuran (THF) as the starting material.

  • Functionalization: The THF ring is functionalized at the 3-position to introduce the amine group. This can be achieved through various methods, such as nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (5,5-Dimethyltetrahydrofuran-3-yl)amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form an amine oxide.

  • Reduction: The compound can be reduced to form a corresponding amine derivative.

  • Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various alkyl halides and strong bases can be used for substitution reactions.

Major Products Formed:

  • Amine Oxides: Resulting from oxidation reactions.

  • Amine Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Mechanism of Action

The mechanism by which (5,5-Dimethyltetrahydrofuran-3-yl)amine exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

(5,5-Dimethyltetrahydrofuran-3-yl)amine can be compared to other similar compounds, such as:

  • Tetrahydrofuran (THF): A simpler compound without the methyl groups and amine functionality.

  • Pyrrolidine: A five-membered ring with an amine group but lacking the methyl groups.

  • 2,5-Dimethyltetrahydrofuran: Similar structure but with methyl groups at different positions.

Uniqueness: The presence of both methyl groups and the amine group at specific positions on the tetrahydrofuran ring makes this compound unique compared to its analogs. This combination of functional groups imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

5,5-dimethyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)3-5(7)4-8-6/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEFRPWLPUMNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390638-73-9
Record name 5,5-dimethyloxolan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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